Trachycladindole B
説明
Trachycladindole B is a marine-derived indole alkaloid belonging to the Trachycladindole family (A–G), first isolated from the marine sponge Trachycladus laevispirulifer . Structurally, it features a fused indole-iminoimidazolidine core, a hallmark of this compound class. This alkaloid exhibits notable cytotoxicity against human cancer cell lines, including HT-29 (colon adenocarcinoma), A549 (lung carcinoma), and MDA-MB-231 (breast adenocarcinoma), though specific IC₅₀ values for Trachycladindole B remain undisclosed in publicly available literature . Its biosynthesis is hypothesized to originate from tryptophan, proceeding through a five-step pathway involving oxidative cyclization and methylation reactions .
特性
分子式 |
C14H15BrN4O2 |
|---|---|
分子量 |
351.2 g/mol |
IUPAC名 |
5-bromo-3-(2-imino-1,3-dimethylimidazolidin-4-yl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C14H15BrN4O2/c1-18-6-10(19(2)14(18)16)11-8-5-7(15)3-4-9(8)17-12(11)13(20)21/h3-5,10,16-17H,6H2,1-2H3,(H,20,21) |
InChIキー |
XXZWGZYBJMMHAS-UHFFFAOYSA-N |
正規SMILES |
CN1CC(N(C1=N)C)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O |
同義語 |
trachycladindole B |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural and Functional Comparison
| Compound Class | Core Structure | Key Substituents | Primary Bioactivity | Source Organism |
|---|---|---|---|---|
| Trachycladindoles | Indole-iminoimidazolidine | C3 iminoimidazolidine ring | Cytotoxicity (HT-29, A549, etc.) | Trachycladus laevispirulifer |
| Aplysinopsins | Indole-pyrrolidine/pyrrolidinone | C3 pyrrolidine/pyrrolidinone | Antimicrobial (e.g., S. epidermidis) | Thorectidae sponges |
| Meridianins | Indole-pyridine | C3 pyridine ring | Cytotoxicity, anti-MRSA biofilm | Aplidium meridianum |
Cytotoxicity Profile
Table 2: Bioactivity Data
Mechanistic Divergence
- Trachycladindoles : Proposed to disrupt microtubule assembly in cancer cells due to structural similarity to tubulin-binding agents .
- Meridianins : Inhibit kinases (e.g., CDKs) via pyridine-mediated ATP-binding pocket interactions .
- Aplysinopsins: Target bacterial membrane integrity through pyrrolidinone-mediated lipid bilayer disruption .
Q & A
Q. What frameworks are recommended for formulating hypothesis-driven research questions about Trachycladindole B?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example: “Does Trachycladindole B (Intervention) reduce tumor growth (Outcome) in BRCA1-mutant models (Population) compared to cisplatin (Comparison)?” .
Data Presentation and Ethics
Q. How should complex data on Trachycladindole B’s bioactivity be presented to enhance clarity?
- Methodological Answer : Use heatmaps for dose-response matrices, volcano plots for omics data (fold-change vs. p-value), and Sankey diagrams for mechanism pathways. Annotate figures with statistical significance (e.g., asterisks for p-values) and provide raw data in supplementary tables. Follow journal-specific guidelines for graphical abstracts .
Q. What ethical considerations are critical when designing in vivo studies with Trachycladindole B?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. Obtain ethics committee approval (IACUC or equivalent) and disclose conflicts of interest. For human-derived samples, ensure informed consent and HIPAA compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
